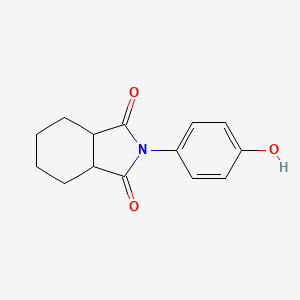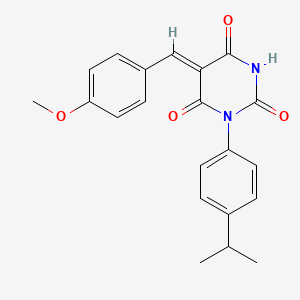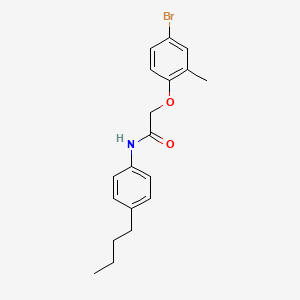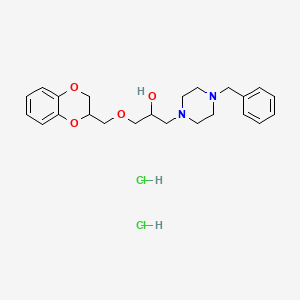
2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention from scientists and researchers due to its potential applications in various fields. This compound is also known as homopiperonylamine or 4-hydroxyhexahydrophthalic acid imide and has a molecular formula of C12H17NO3. The purpose of
科学的研究の応用
2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as an anticancer agent.
作用機序
The mechanism of action of 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could potentially lead to the development of new anticancer drugs.
実験室実験の利点と制限
One of the advantages of using 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have potential as an anti-inflammatory and analgesic agent, as well as an anticancer agent. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One direction is the further exploration of its potential as an anti-inflammatory and analgesic agent. Additionally, more research is needed to fully understand its mechanism of action and its potential as an anticancer agent. Another future direction is the development of new synthesis methods for this compound, which could potentially lead to higher yields and lower costs. Finally, the development of new derivatives of this compound could lead to the development of new drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a promising compound with potential applications in various fields, including medicinal chemistry. Its relatively simple synthesis method, potential as an anti-inflammatory and analgesic agent, and potential as an anticancer agent make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and its potential in these fields.
合成法
The synthesis of 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione can be achieved through various methods. One of the most common methods is the reaction of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a catalytic amount of piperidine. The reaction mixture is then refluxed in ethanol, and the resulting product is purified through recrystallization. This method yields a high purity product with a good yield.
特性
IUPAC Name |
2-(4-hydroxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h5-8,11-12,16H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOIVGIHFWMMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B4970449.png)
![4,4,4-trifluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)butanamide](/img/structure/B4970453.png)
![ethyl 8-chloro-2-[(4-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B4970458.png)
![methyl 1,7-dimethyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4970466.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4970489.png)

![2-fluoro-6-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B4970499.png)
![ethyl 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4970503.png)
![methyl (2-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B4970533.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4970553.png)

